2-Methylbicyclo[2.1.1]hexan-2-ol
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Overview
Description
2-Methylbicyclo[2.1.1]hexan-2-ol is a saturated bicyclic compound that has garnered interest due to its unique structural properties and potential applications in various fields. The bicyclo[2.1.1]hexane framework is characterized by its compact and strained structure, which can influence the compound’s reactivity and interactions with other molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylbicyclo[2.1.1]hexan-2-ol typically involves photochemical methods. One common approach is the [2+2] cycloaddition of 1,5-dienes using photochemistry. This method allows for the efficient and modular synthesis of 1,2-disubstituted bicyclo[2.1.1]hexane modules . The reaction conditions often involve the use of a mercury lamp, although this can be technically challenging and difficult to scale up .
Industrial Production Methods
Industrial production methods for this compound are less well-documented, but the scalability of the photochemical approach remains a challenge. The use of toxic reagents and specialized equipment further complicates large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Methylbicyclo[2.1.1]hexan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often involve nucleophiles such as halides or amines .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkanes .
Scientific Research Applications
2-Methylbicyclo[2.1.1]hexan-2-ol has several applications in scientific research:
Mechanism of Action
The mechanism by which 2-Methylbicyclo[2.1.1]hexan-2-ol exerts its effects is not fully understood. its compact and strained structure likely influences its interactions with molecular targets. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its use as a bioisostere for para-substituted phenyl groups.
Bicyclo[3.1.0]hexane: Another strained bicyclic compound with different structural properties.
Uniqueness
2-Methylbicyclo[2.1.1]hexan-2-ol is unique due to its specific bicyclic structure and the presence of a hydroxyl group at the bridgehead position.
Properties
CAS No. |
87969-57-1 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methylbicyclo[2.1.1]hexan-2-ol |
InChI |
InChI=1S/C7H12O/c1-7(8)4-5-2-6(7)3-5/h5-6,8H,2-4H2,1H3 |
InChI Key |
NZOSSAUXDSNQPE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CC1C2)O |
Origin of Product |
United States |
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